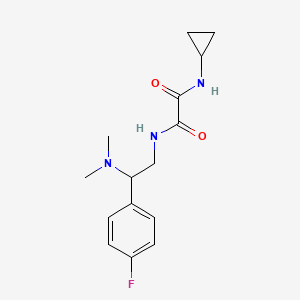

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide

Description

Propriétés

IUPAC Name |

N'-cyclopropyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2/c1-19(2)13(10-3-5-11(16)6-4-10)9-17-14(20)15(21)18-12-7-8-12/h3-6,12-13H,7-9H2,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQFVBBPKGYICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide” typically involves the following steps:

Formation of the cyclopropylamine: This can be achieved through the reaction of cyclopropyl bromide with ammonia or an amine.

Introduction of the dimethylamino group: This step involves the alkylation of a suitable precursor with dimethylamine.

Attachment of the 4-fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.

Formation of the oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

“N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide” can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: As a potential therapeutic agent for treating various diseases.

Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of “N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide” involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Table 2: Electronic Effects of Substituents

| Group | Electronic Nature | Impact on Reactivity/Stability |

|---|---|---|

| 4-Fluorophenyl | Electron-withdrawing | May reduce electron density; enhances stability |

| Dimethylamino (aromatic) | Electron-donating | Increases reactivity in polymerization |

| Cyclopropyl | Sterically bulky | May hinder metal coordination |

Activité Biologique

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclopropyl and dimethylamino functionalities, is being investigated for various pharmacological applications, particularly in the fields of oncology and neuropharmacology.

- Molecular Formula : C15H20FN3O2

- Molecular Weight : 293.34 g/mol

- CAS Number : 941976-50-7

The biological activity of N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects.

In Vitro Studies

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it has shown moderate cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism underlying this activity appears to be linked to the inhibition of tubulin polymerization, a critical process for cell division and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10.5 | Inhibition of tubulin polymerization |

| HeLa | 12.3 | Inhibition of tubulin polymerization |

Comparative Analysis

When compared to similar compounds, such as N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide, N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide exhibits distinct biological profiles. The cyclopropyl group may enhance its binding affinity to target proteins, thus increasing its efficacy.

Case Studies

Case Study 1: Anticancer Activity

In a controlled laboratory setting, N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide was tested against a panel of human tumor cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuropharmacological Effects

In preliminary studies examining its effects on neuronal cells, the compound demonstrated neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide. Future studies should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Understanding the molecular pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide, and how do steric effects of the cyclopropyl group influence reaction optimization?

- Methodological Answer : The synthesis typically involves coupling cyclopropylamine derivatives with a 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine intermediate via oxalamide bond formation. Steric hindrance from the cyclopropyl group may slow nucleophilic substitution; thus, activating agents like HATU or EDCI/HOBt can improve coupling efficiency. Solvent choice (e.g., DMF or DCM) and temperature control (0–25°C) are critical to minimize side reactions. Structural analogs with cycloalkyl groups (e.g., cyclohexyl or cyclopentyl) show similar challenges, requiring iterative optimization of molar ratios and reaction times .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm the presence of the cyclopropyl ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and the 4-fluorophenyl group (δ ~7.0–7.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ for C₁₆H₂₁FN₃O₂: 314.16).

- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides unambiguous confirmation of stereochemistry, as demonstrated in dinuclear zinc-oxalamide complexes .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s reactivity in coordination chemistry or polymerization studies?

- Methodological Answer : The dimethylamino group acts as a weak base and electron donor, facilitating coordination with metal ions (e.g., Zn²⁺ in chitosan complexes) or participation in redox-initiated polymerization. In resin systems, similar dimethylamino-containing co-initiators like 2-(dimethylamino)ethyl methacrylate show enhanced degree of conversion when paired with iodonium salts (e.g., DPI), likely due to electron transfer mechanisms. Reactivity can be modulated by adjusting pH or amine concentration .

Q. What computational approaches are recommended to predict the biological activity of this compound, particularly in antitumor applications?

- Methodological Answer :

- Molecular Docking : Screen against targets like CXCR2 or kinases using AutoDock Vina, leveraging structural similarities to benzamide derivatives with documented antitumor activity .

- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. phenyl) with bioactivity using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.

- MD Simulations : Assess binding stability in lipid bilayers or protein pockets, focusing on the fluorophenyl group’s hydrophobic interactions.

Q. How can contradictions in reported physical properties (e.g., solubility, degree of conversion) be systematically resolved?

- Methodological Answer : Discrepancies often arise from variations in amine co-initiator ratios or solvent polarity. For example, ethyl 4-(dimethylamino)benzoate exhibits higher solubility in polar aprotic solvents (e.g., DMSO) compared to methacrylate derivatives. To resolve conflicts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.